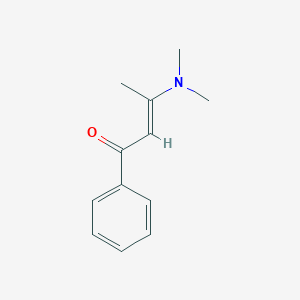

3-(Dimethylamino)-1-phenyl-2-buten-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves reactions between amines and other organic compounds. For instance, Dimethylaminopropylamine is produced commercially via the reaction between dimethylamine and acrylonitrile, a Michael reaction, to produce dimethylaminopropionitrile . A subsequent hydrogenation step yields Dimethylaminopropylamine .Chemical Reactions Analysis

The chemical reactions involving similar compounds like Dimethylaminopropylamine have been studied. For instance, Dimethylaminopropylamine is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .Aplicaciones Científicas De Investigación

Optical and Nonlinear Optical Applications

- Nonlinear Optical Properties : A study synthesized a derivative of 3-(Dimethylamino)-1-phenyl-2-buten-1-one and investigated its nonlinear optical properties. The compound exhibited a switch from saturable absorption to reverse saturable absorption with increasing excitation intensity, indicating potential for optical device applications like optical limiters (Rahulan et al., 2014).

Chemical Synthesis and Structural Analysis

- Synthesis and Structural Analysis : Research involved the preparation of n-(N,N-Dimethylamino)phenylethynes and their conjugate dimers. These dimers formed charge-transfer complexes with TCNE, and differential scanning calorimetric analyses indicated a transformation to a thermopolymer (Rodríguez et al., 2001).

Chemical Reactions and Interactions

- Chemical Reactivity Studies : A study focused on the reactions of 4-dimethylamino-1,1,1-trifluoro-3-buten-2-one, revealing that it reacts with electron-rich aromatics to yield CF3 substituted 3-aryl- or 3-hetarylacroleins, showing high stereoselectivity (Baraznenok et al., 1998).

Chemosensor Development

- Chemosensor for Metal Ions : Research developed a compound with intramolecular charge transfer characteristics that acted as a selective, sensitive, and reversible fluorescent chemosensor for micromolar detection of Fe+3 ions (Singh et al., 2014).

Material Science and Crystallography

- Crystal Structure and Thermal Analysis : A study synthesized a π-conjugated chromophore based on methyl pyridinium compound, including detailed characterizations like single crystal XRD, NMR, FTIR, and thermal analysis. The research emphasized the role of hydrogen bonding in molecular packing (Antony et al., 2019).

Nanoparticle Research

- Optical Properties of Nanoparticles : Research on nanoparticles of a related compound showed special size dependence in optical properties, with an extended charge-transfer state identified in closely stacking molecules (Fu and Yao, 2001).

Enzyme Engineering

- Enantioselective Reduction by Enzyme Mutants : A study involved engineering a carbonyl reductase for the enantioselective reduction of β-amino ketones, highlighting its importance in synthesizing antidepressants (Zhang et al., 2015).

Propiedades

IUPAC Name |

(E)-3-(dimethylamino)-1-phenylbut-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10(13(2)3)9-12(14)11-7-5-4-6-8-11/h4-9H,1-3H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGGMKGUTCCVDV-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=CC=CC=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C1=CC=CC=C1)/N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(benzofuran-2-yl)propan-2-yl)urea](/img/structure/B2837239.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2837242.png)

![2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2837244.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2837250.png)

![N-[(1-Methylcyclopropyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide](/img/structure/B2837251.png)

![6-Bromo-2-chloro-4-fluorobenzo[d]thiazole](/img/structure/B2837255.png)

![1-[2-(2-Nitrophenyl)ethanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2837256.png)